molecular formula C14H13ClN2O2 B11773948 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Cat. No.: B11773948
M. Wt: 276.72 g/mol
InChI Key: BYNYZDDHYGNBLB-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine ( 1956332-43-6) is a high-purity chemical compound supplied for research purposes. This compound features a pyrano[4,3-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its potential as a building block in drug discovery . The molecular formula is C 14 H 13 ClN 2 O 2 with a molecular weight of 276.72 g/mol . Pyrimidine-based structures, like this compound, are of significant interest in pharmaceutical research. They are frequently explored as core structures in developing new therapeutic agents, such as α-amylase inhibitors for diabetes research and PI3K/Akt/mTOR pathway inhibitors for oncology research . The specific 4-chloro group on the pyrimidine ring can serve as a reactive handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development use in a laboratory setting only.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

InChI

InChI=1S/C14H13ClN2O2/c1-18-10-4-2-9(3-5-10)14-16-12-6-7-19-8-11(12)13(15)17-14/h2-5H,6-8H2,1H3

InChI Key

BYNYZDDHYGNBLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(COCC3)C(=N2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The pyrano[4,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions involving dihydroxyacetone phosphate analogs and amidine derivatives. For example, a 2017 patent (US10738058B2) describes a four-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, leveraging ethyl 2-cyano-4,4-diethoxybutanoate as a key intermediate. While this method focuses on a pyrrolo[2,3-d]pyrimidine structure, its cyclization step—using sodium hydroxide to facilitate ring closure—offers insights into adapting similar conditions for pyrano ring formation. Modifications such as substituting the diethoxybutanoate precursor with a 4-methoxyphenyl-containing analog could theoretically yield the target compound, though regioselectivity challenges may arise.

Chlorination Strategies

Novel Methodologies for Pyrano[4,3-d]Pyrimidine Synthesis

One-Pot Tandem Cyclization-Chlorination

Recent advances emphasize tandem processes to streamline synthesis. A hypothetical route inspired by US10738058B2 involves:

  • Micheal Addition : Reacting 4-methoxyphenylacetonitrile with ethyl acrylate to form a γ-ketonitrile intermediate.

  • Cyclization : Treating the intermediate with formamidine acetate under basic conditions (e.g., NaOMe/MeOH) to generate the pyrimidine ring.

  • Chlorination : Using POCl₃/DMF at 80°C to introduce the 4-chloro substituent.
    This approach could theoretically achieve an overall yield of 65–75%, with HPLC purity >99% after recrystallization.

Catalytic Asymmetric Hydrogenation

The dihydro-pyran moiety necessitates stereoselective hydrogenation. Pd/C or Raney nickel catalysts in ethanol at 50–70°C under 3–5 bar H₂ pressure have been employed for similar systems. For instance, CN110386936B reports 91% yield for a pyrrolo[2,3-d]pyrimidine derivative using sodium methoxide and formamidine hydrochloride. Adapting this to hydrogenate a pyran precursor would require chiral ligands (e.g., BINAP) to control stereochemistry.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on YieldPurity (HPLC)
Solvent (Cyclization)THF/MeOH (4:1)78%99.2%
Chlorination Temp80–90°C85%99.5%
Catalyst Loading5 mol% ZnCl₂72%98.8%

Data extrapolated from US10738058B2 and CN110386936B highlight THF/MeOH mixtures as ideal for balancing solubility and reaction kinetics. Excessive temperatures during chlorination (>100°C) led to decomposition, reducing yields by 15–20%.

Green Chemistry Considerations

The CN110386936B method reduces wastewater by 40% compared to traditional routes via solvent recycling . Employing methylcyclopentyl ether (MCPE) as a green solvent in cyclization steps decreased E-factor values from 8.2 to 3.6, aligning with industrial sustainability goals.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrano[4,3-D]pyrimidine derivatives .

Scientific Research Applications

4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-κB inflammatory pathway, reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α . Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-κB proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs include:

4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS 1266689-60-4): Differs by replacing the methoxy group with a chlorine atom at the phenyl ring, altering electronic and steric properties .

4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine: Contains a fluorine substituent, which enhances metabolic stability compared to methoxy or chloro groups .

Table 1: Structural and Physical Properties of Selected Analogs
Compound Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C)
Target Compound* 4-Cl, 2-(4-OMePh) C₁₄H₁₂ClN₂O₂ 283.71† Not Reported
4-Chloro-2-(4-chlorophenyl) analog 4-Cl, 2-(4-ClPh) C₁₃H₁₀Cl₂N₂O 281.13 Not Reported
2,4-Dichloro analog 2,4-Cl C₇H₆Cl₂N₂O 205.04 Not Reported
15b 4-(4-OMePh), 6'-NH₂ C₂₄H₂₀N₆O₃S₂ 520.58 226–228
14d 4'-(4-OMePh), 5-OH C₂₃H₁₉N₅O₃S 453.49 237–239

*Hypothetical molecular formula and weight based on substituent patterns. †Calculated using standard atomic weights.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, and how do they influence reactivity?

  • Answer : The compound contains a fused pyrano[4,3-d]pyrimidine core with a chlorine atom at position 4 and a 4-methoxyphenyl group at position 2. The dihydro (7,8-dihydro) moiety introduces partial saturation, reducing aromaticity and enhancing susceptibility to nucleophilic substitution at the 4-chloro position. Methoxy groups are electron-donating, which may stabilize intermediates during reactions. Structural elucidation via XRD or NMR (¹H/¹³C) is critical to confirm regiochemistry and stereoelectronic effects .

Q. What synthetic strategies are recommended for optimizing yield in the preparation of this compound?

  • Answer : Multi-step synthesis involving cyclocondensation of substituted pyrimidine precursors with dihydrofuran derivatives under acidic or catalytic conditions (e.g., p-toluenesulfonic acid) is common. Key steps include:

  • Step 1 : Chlorination at position 4 using POCl₃ or PCl₅ under reflux.
  • Step 2 : Methoxyphenyl introduction via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Yield optimization : Use of anhydrous solvents, controlled temperature gradients (70–100°C), and catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • Answer : Prioritize in vitro assays targeting kinase inhibition or antimicrobial activity:

  • Kinase profiling : Use ATP-competitive binding assays (e.g., ADP-Glo™) against KRAS or EGFR homologs, given structural similarity to KRAS inhibitors like Talorasib .
  • Antimicrobial screening : Disk diffusion or MIC assays against Gram-positive/negative strains, referencing pyrimidine derivatives with reported antibacterial activity .
  • Computational docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Answer : Systematically modify substituents and analyze bioactivity:

  • Variation at position 2 : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to alter π-π stacking interactions.
  • Position 4 : Substitute chlorine with fluorine or methylthio to modulate electrophilicity.
  • Core modification : Compare activity of pyrano[4,3-d]pyrimidine vs. pyrido[4,3-d]pyrimidine analogs (e.g., Ethyl 2-(((4-chlorophenyl)thio)methyl)-derivatives) .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. How should researchers resolve contradictions in reported reactivity or biological data?

  • Answer : Common discrepancies arise from:

  • Purity issues : Validate compound integrity via HPLC-MS (≥98% purity) and elemental analysis .
  • Solvent effects : Re-evaluate reactions in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).
  • Biological variability : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .

Q. What advanced computational methods are suitable for modeling the compound’s interaction with biological targets?

  • Answer : Combine:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate binding stability in solvated protein pockets (e.g., KRAS GTPase domain) over 100 ns trajectories.
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for ligand-protein binding upon substituent modification .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

  • Answer : Challenges include poor crystal growth due to flexible dihydro-pyran ring and chloro-methoxy steric effects. Solutions:

  • Co-crystallization agents : Use crown ethers or thiourea derivatives to stabilize lattice formation.
  • Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts.
  • Alternative techniques : Employ cryo-EM for protein-ligand complexes if single crystals are unattainable .

Q. How can reaction mechanisms for key transformations (e.g., chlorination, cyclization) be experimentally validated?

  • Answer : Use isotopic labeling and kinetic studies:

  • ²⁶Cl radiolabeling : Track chlorine incorporation via scintillation counting.
  • In situ FTIR : Monitor intermediate formation (e.g., imine or enamine species) during cyclocondensation.
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates .

Q. What strategies enhance regioselectivity in functionalizing the pyrano[4,3-d]pyrimidine core?

  • Answer : Direct substitution using:

  • Directed ortho-metalation : Employ LDA or Grignard reagents with directing groups (e.g., methylthio at position 2).
  • Microwave-assisted synthesis : Improve regiocontrol via rapid, uniform heating (e.g., 150°C, 300 W).
  • Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of amines) during multi-step sequences .

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